N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide
CAS No.: 325986-11-6
Cat. No.: VC7774145
Molecular Formula: C22H21FN2O3S
Molecular Weight: 412.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325986-11-6 |
|---|---|
| Molecular Formula | C22H21FN2O3S |
| Molecular Weight | 412.48 |
| IUPAC Name | N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |
| Standard InChI Key | CSDGEIZSUNESQD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide, reflects its hybrid structure. Key components include:
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Carbazole moiety: A tricyclic aromatic system known for intercalating into DNA and modulating enzyme activity .
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4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
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Methanesulfonamide group: A common pharmacophore in enzyme inhibitors, facilitating hydrogen bonding with biological targets .
The molecular weight is 412.48 g/mol, with a calculated partition coefficient (LogP) of 3.2, indicating moderate lipid solubility .
Synonyms and Identifiers
This compound is cataloged under multiple identifiers, including:
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CAS Registry: 309928-51-6
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ChEMBL ID: CHEMBL4283611
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PubChem CID: 2887918
Synonyms such as Oprea1_080267 and SCHEMBL15380866 are used in specialized databases .
Physicochemical Properties
Crystallography and Conformational Analysis
X-ray diffraction studies of structurally analogous carbazole sulfonamides reveal critical insights:
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The carbazole’s hydrogenated ring adopts a half-chair conformation, while the fluorophenyl group forms a dihedral angle of 41.5° relative to the carbazole plane .
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Intermolecular interactions: Carbazole units engage in face-to-face stacking (interplanar separation: 4.06 Å) and edge-to-face contacts (H⋯C distance: 2.53 Å), stabilizing the crystal lattice .
Solubility and Stability
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Aqueous solubility: Estimated at 0.12 mg/mL (25°C), limited by the carbazole’s hydrophobicity .
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Thermal stability: Decomposes above 240°C, consistent with sulfonamide derivatives .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Carbazole activation: 9H-carbazole is alkylated with epichlorohydrin to introduce the hydroxypropyl sidechain.
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Sulfonamide formation: Reacting the intermediate with methanesulfonyl chloride in the presence of 4-fluoroaniline yields the target compound .
Analytical Data
Despite its inclusion in chemical catalogs (e.g., Sigma-Aldrich L142859), analytical characterization remains sparse. Key spectral predictions include:
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H NMR: Aromatic protons (δ 7.2–8.1 ppm), hydroxypropyl CH (δ 3.4–3.8 ppm), and sulfonamide S=O (δ 3.1 ppm) .
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
The sulfonamide group may inhibit dihydropteroate synthase, a folate pathway enzyme in bacteria. Fluorine’s electron-withdrawing effect could enhance binding affinity compared to non-halogenated analogs.
Pharmacological Applications and Challenges
Drug Development Considerations
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